Superior Potency at Human NHE-1: 1.6- to 2.6-Fold Over Cariporide and Eniporide
Zoniporide demonstrates significantly greater potency at inhibiting human NHE-1 compared to the widely used NHE-1 inhibitors cariporide and eniporide. In a direct comparative in vitro study using human NHE-1-expressing fibroblasts, zoniporide inhibited 22Na+ uptake with an IC50 of 14 nM, while cariporide and eniporide exhibited IC50 values of 36 nM and 23 nM, respectively. This represents a 1.64- to 2.6-fold improvement in potency for zoniporide [1].
| Evidence Dimension | Inhibition of human NHE-1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | Cariporide (IC50 = 36 nM), Eniporide (IC50 = 23 nM) |
| Quantified Difference | 1.64- to 2.6-fold more potent |
| Conditions | PS-120 fibroblast cell lines overexpressing human NHE-1, 22Na+ uptake assay |
Why This Matters
Higher potency at the target translates to lower required concentrations for in vitro experiments, potentially reducing off-target effects and improving assay sensitivity.
- [1] Marala RB, Brown JA, Kong JX, Tracey WR, Knight DR, Wester RT, Sun D, Kennedy SP, Hamanaka ES, Ruggeri RB, Hill RJ. Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1. Eur J Pharmacol. 2002 Sep 6;451(1):37-41. View Source
